![molecular formula C10H6ClF3O3 B13616157 3-[4-Chloro-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13616157.png)
3-[4-Chloro-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-Chloro-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid is an organic compound characterized by the presence of a chloro and trifluoromethyl group attached to a phenyl ring, along with a ketone and carboxylic acid functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-Chloro-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-chloro-2-(trifluoromethyl)benzene.
Friedel-Crafts Acylation: This benzene derivative undergoes Friedel-Crafts acylation using acetyl chloride and aluminum chloride as a catalyst to introduce the acetyl group, forming 3-[4-Chloro-2-(trifluoromethyl)phenyl]-2-propanone.
Oxidation: The resulting ketone is then oxidized to form the carboxylic acid group, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-[4-Chloro-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The carboxylic acid group can be further oxidized to form derivatives such as acid chlorides.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of substituted derivatives such as amides or thioethers.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of acid chlorides or other oxidized derivatives.
科学的研究の応用
3-[4-Chloro-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory or analgesic properties.
Materials Science: The compound’s unique functional groups make it useful in the development of advanced materials with specific properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
作用機序
The mechanism of action of 3-[4-Chloro-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.
Receptor Binding: It can also bind to receptors, modulating their activity and influencing cellular signaling pathways.
類似化合物との比較
Similar Compounds
4-[4-Chloro-3-(trifluoromethyl)phenyl]-4-piperidinol: This compound shares the trifluoromethyl and chloro groups but differs in its overall structure and functional groups.
4-(Trifluoromethyl)phenylboronic acid: Another compound with a trifluoromethyl group, used in different chemical reactions such as Suzuki-Miyaura coupling.
Uniqueness
3-[4-Chloro-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid is unique due to its combination of functional groups, which confer specific reactivity and potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
特性
分子式 |
C10H6ClF3O3 |
|---|---|
分子量 |
266.60 g/mol |
IUPAC名 |
3-[4-chloro-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid |
InChI |
InChI=1S/C10H6ClF3O3/c11-6-2-1-5(3-8(15)9(16)17)7(4-6)10(12,13)14/h1-2,4H,3H2,(H,16,17) |
InChIキー |
JEHQAWGSABOULR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)C(F)(F)F)CC(=O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



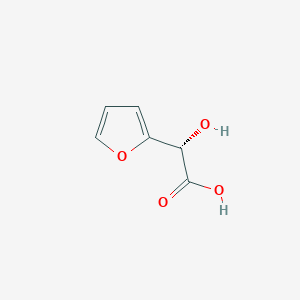


![methyl (2R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-2-carboxylate](/img/structure/B13616089.png)

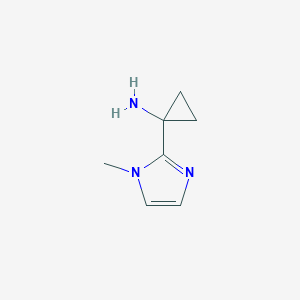
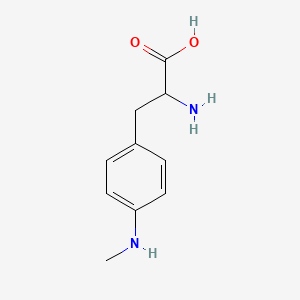

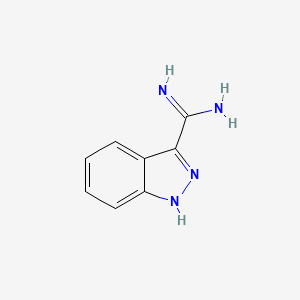
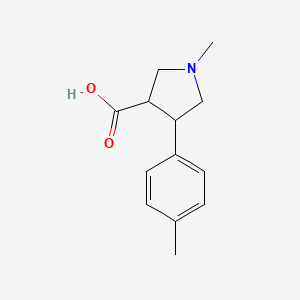
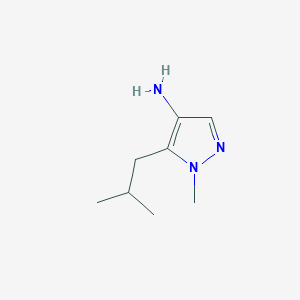

![2-(6-Fluoro-1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid](/img/structure/B13616144.png)
